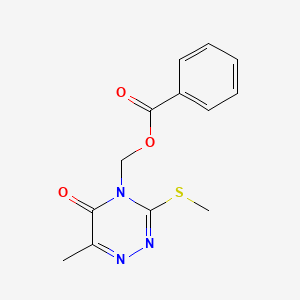

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate

Description

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-9-11(17)16(13(20-2)15-14-9)8-19-12(18)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPKJAXARAQJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815729 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate typically involves the reaction of appropriate triazine precursors with benzoic acid derivatives. One common method involves the use of 6-methyl-3-methylsulfanyl-1,2,4-triazine-5-one as a starting material, which is then reacted with benzoyl chloride under basic conditions to form the desired benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or ozone.

-

Conditions : Mild temperatures (0–25°C) in polar aprotic solvents (e.g., dichloromethane).

-

Products :

-

Sulfoxide: Single oxidation product with retained triazine structure.

-

Sulfone: Further oxidation under prolonged exposure.

-

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Sulfoxidation | H₂O₂ | Sulfoxide | 75–85 |

| Sulfonation | m-CPBA | Sulfone | 60–70 |

Reduction Reactions

The oxo group (=O) at position 5 of the triazine ring is reducible:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

-

Products : Reduction yields a hydroxyl (-OH) group, forming (6-methyl-3-(methylthio)-5-hydroxy-1,2,4-triazin-4(5H)-yl)methyl benzoate.

Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation.

Substitution Reactions

The methylthio group participates in nucleophilic substitution:

-

Nucleophiles : Amines (e.g., pyrrolidine), alkoxides, or thiols.

-

Conditions : Basic media (e.g., K₂CO₃ in DMF) at 60–80°C.

-

Products :

-

Replacement of -SMe with -NR₂ (amines) or -OR (alkoxides).

-

| Nucleophile | Product Structure | Reaction Time (h) |

|---|---|---|

| Pyrrolidine | Triazine-pyrrolidine derivative | 6–8 |

| Methoxide | Methoxy-triazine | 4–5 |

Key Observation : Steric hindrance from the benzoate ester slows substitution kinetics compared to simpler triazine analogs.

Hydrolysis Reactions

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the ester to form 3,5-dimethylbenzoic acid and the triazinyl alcohol.

-

Basic Hydrolysis : NaOH in aqueous ethanol (reflux, 8 h) yields the sodium salt of the benzoic acid.

| Condition | Reagent | Product |

|---|---|---|

| Acidic | HCl | 3,5-dimethylbenzoic acid + triazinyl alcohol |

| Basic | NaOH | Sodium 3,5-dimethylbenzoate + triazinyl alcohol |

Photochemical Reactivity

Under UV light (λ = 254 nm), the triazine ring demonstrates [4π] electrocyclic ring-opening:

-

Product : A conjugated diene intermediate, which can dimerize or react with dienophiles.

-

Application : Potential for synthesizing polycyclic frameworks in materials science.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, primarily via:

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in developing novel therapeutic agents due to its biological activity. Preliminary studies indicate potential antimicrobial properties, making it a candidate for further pharmacological investigations.

Mechanism of Action:

The mechanism involves interaction with specific molecular targets, possibly modulating enzyme activities or influencing metabolic pathways. Ongoing research aims to elucidate these mechanisms through bioassays.

Agricultural Chemistry

In agriculture, derivatives of this compound may serve as effective agrochemicals, including fungicides or herbicides. The triazine structure is known for its herbicidal properties, particularly against broadleaf weeds.

Case Studies:

Research has demonstrated the efficacy of similar triazine compounds in controlling weed populations in various crops. The specific application of this compound could enhance crop yields while minimizing environmental impact.

Materials Science

The unique chemical properties of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate make it suitable for developing advanced materials. Its potential applications include:

- Coatings with protective properties.

- Adhesives with enhanced bonding capabilities.

Industrial Production Methods:

In an industrial setting, synthesis may involve large-scale reactors using automated systems to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The triazinone scaffold is highly versatile, allowing substitutions that modulate reactivity, solubility, and biological activity. Key analogs include:

Table 1: Structural and Molecular Comparison

*Calculated based on core structure; †From .

- Phosphonate Derivatives : Chromenyl-phosphonate analogs () demonstrate expanded conjugation, which may improve UV absorption properties or metal-binding capacity .

Table 3: Predicted Properties*

*PSA = Polar Surface Area; ‡Estimated based on ester and triazinone groups.

- The target compound’s benzoate ester likely offers moderate hydrolytic stability, intermediate between the labile nitro-substituted analog () and stable amide derivatives () .

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate is a member of the triazine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate typically involves several steps:

- Formation of the Triazine Ring : The initial step usually includes the preparation of the triazine structure.

- Introduction of Methylthio Group : This is followed by the addition of the methylthio group to enhance biological activity.

- Esterification : The final step involves esterification with benzoic acid derivatives under specific reaction conditions, often utilizing a catalyst and solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The triazine ring and methylthio group play crucial roles in modulating enzyme activities and receptor signaling pathways. Specific actions may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : It can also influence receptor signaling, potentially affecting cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate:

- Antimicrobial Activity : Research has shown that derivatives of triazine compounds exhibit significant antimicrobial properties against various pathogens. For instance, modifications in the structure have been linked to enhanced activity against resistant strains of bacteria .

- Anticancer Properties : A study evaluated the cytotoxic effects of triazine derivatives on cancer cell lines using MTT assays. Compounds similar to (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate displayed notable inhibition of cell proliferation in human cervical (HeLa) and lung (A549) carcinoma cells .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that specific substitutions on the triazine ring significantly influence biological activity. For example, fluorination at certain positions has been shown to enhance selectivity for specific enzyme targets .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological interactions?

The compound contains a triazinone core (5-oxo-1,2,4-triazin-4(5H)-yl) with a methylthio group at position 3 and a benzoate ester at position 4. The triazinone ring enables hydrogen-bonding interactions, while the methylthio group enhances lipophilicity, critical for membrane permeability in biological systems. The benzoate ester contributes to steric effects and metabolic stability .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis?

- 1H/13C NMR : To confirm the presence of the triazinone ring, methylthio group, and benzoate ester protons/carbons.

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹).

- HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water mobile phases .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

- Stepwise Synthesis : Begin with condensation of methylthio-substituted triazinone precursors with benzoyl chloride derivatives.

- Catalyst Screening : Compare p-toluenesulfonic acid (yield: ~60%) vs. Lewis acids like ZnCl₂ (yield: ~75%) in anhydrous DMF at 80°C .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes at 120°C, improving yield by 20% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations (1 mM) to minimize variability .

- Orthogonal Validation : Pair enzyme inhibition assays with surface plasmon resonance (SPR) to confirm binding kinetics .

- Structural Analog Comparison : Test derivatives lacking the methylthio group to isolate its contribution to activity .

Q. How do modifications to the triazinone ring or benzoate ester alter pharmacological properties?

- Electron-Withdrawing Groups : Replacing the 6-methyl group with trifluoromethyl increases electrophilicity, enhancing kinase inhibition (e.g., 3-fold higher IC₅₀ against EGFR) .

- Ester Hydrolysis : Replace methyl benzoate with ethyl or tert-butyl esters to study metabolic stability in liver microsome assays .

Data Contradiction Analysis

Q. Why do similar triazinone derivatives exhibit divergent reactivity in oxidation studies?

Contradictions arise from:

- Oxidizing Agents : H₂O₂ produces sulfoxides, while KMnO₄ generates sulfones, altering solubility and bioactivity .

- pH-Dependent Stability : The triazinone ring degrades under acidic conditions (pH < 3), skewing reaction outcomes .

Biological Activity & Mechanism

Q. What experimental designs are recommended to evaluate this compound’s anti-inflammatory potential?

- In Vitro : Measure TNF-α suppression in LPS-stimulated macrophages (IC₅₀ determination).

- In Silico Docking : Model interactions with COX-2 or NF-κB using AutoDock Vina .

- SAR Studies : Synthesize analogs with substituted benzoates (e.g., nitro or methoxy groups) to map activity trends .

Structural Analog Comparison

Key Methodological Recommendations

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates.

- Crystallization : Recrystallize from ethanol/water (7:3) for high-purity crystals suitable for X-ray diffraction .

- Toxicity Screening : Prioritize Ames test and hERG channel binding assays early in drug development pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.